![molecular formula C14H15NOS2 B6029211 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6029211.png)
3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative, which has a unique structure that makes it suitable for use in different applications.
Mechanism of Action
The mechanism of action of 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that this compound exerts its biological activities through various mechanisms. For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antimicrobial activity by inhibiting the growth of microorganisms and disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. For instance, it has been shown to reduce oxidative stress and inflammation in various animal models. It also exhibits antidiabetic activity by improving insulin sensitivity and glucose uptake in cells. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent biological activity. This compound exhibits a broad spectrum of activities, making it suitable for use in various assays. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in some experiments.
Future Directions
Several future directions can be pursued in the study of 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the significant directions is the development of new drugs based on this compound. Several studies have reported that this compound exhibits potent activity against various diseases, including cancer, diabetes, and microbial infections. Therefore, further studies are needed to explore the potential of this compound in drug development. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent biological activity, making it suitable for use in various assays. However, further studies are needed to explore the potential of this compound in drug development and other fields of scientific research.
Synthesis Methods
The synthesis of 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-methylbenzaldehyde with isonicotinic acid hydrazide in the presence of acetic anhydride to form 4-methylbenzylidene isonicotinohydrazide. This intermediate is then reacted with 2-isopropyl-3-mercaptopropionic acid in the presence of triethylamine and acetic anhydride to form the final product. The reaction scheme is shown below:
Scientific Research Applications
3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. Several studies have reported that this compound exhibits potent antimicrobial, antifungal, and anticancer activities. It has also been reported to have anti-inflammatory, antioxidant, and antidiabetic properties.
properties
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c1-9(2)15-13(16)12(18-14(15)17)8-11-6-4-10(3)5-7-11/h4-9H,1-3H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOMQDOQNKFMNM-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.